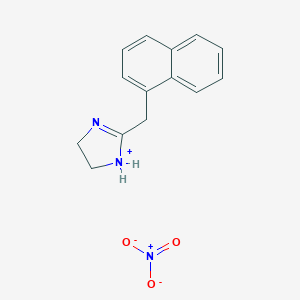

4,5-Dihydro-2-(1-naphthylmethyl)-1H-imidazolium nitrate

Descripción general

Descripción

La naphazolina (nitrato) es un vasoconstrictor simpaticomimético de imidazolina de acción rápida. Se utiliza principalmente para disminuir la congestión en las arteriolas oculares o nasales, lo que la convierte en un ingrediente común en colirios y preparados nasales de venta libre . La naphazolina se desarrolló por primera vez en 1942 como una formulación nasal para la congestión .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La naphazolina (nitrato) se puede sintetizar mediante una reacción de sustitución nucleofílica. Un método implica la reacción de naphazolina con la sal sódica de 1,2-naftoquinona-4-sulfonato en un medio alcalino a 80 °C para formar un producto de color naranja/rojo .

Métodos de producción industrial: La síntesis industrial de naphazolina (nitrato) se ha optimizado utilizando principios de química verde. La introducción de 1,2,4-triclorobenceno como solvente en la etapa de condensación aumenta el rendimiento y la pureza del producto final. Este método también reduce las impurezas y los residuos, lo que lo hace más ecológico .

Análisis De Reacciones Químicas

Tipos de reacciones: La naphazolina (nitrato) experimenta diversas reacciones químicas, entre ellas:

Oxidación: La naphazolina se puede oxidar para formar derivados de naftoquinona.

Reducción: Las reacciones de reducción pueden convertir la naphazolina en sus derivados de amina correspondientes.

Sustitución: La naphazolina puede sufrir reacciones de sustitución nucleofílica, como la reacción con 1,2-naftoquinona-4-sulfonato.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución nucleofílica a menudo requieren condiciones alcalinas y temperaturas elevadas.

Productos principales:

Oxidación: Derivados de naftoquinona.

Reducción: Derivados de amina.

Sustitución: Derivados de imidazolina sustituidos.

Aplicaciones Científicas De Investigación

Pharmaceutical Chemistry

4,5-Dihydro-2-(1-naphthylmethyl)-1H-imidazolium nitrate has potential applications in drug development due to its structural similarity to known pharmacophores. Its imidazolium framework allows for interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Biological Studies

Research indicates that this compound may influence biological pathways through its interaction with specific receptors. Studies are ongoing to explore its effects on:

- Alpha-Adrenergic Receptors : Its potential as an agonist could make it useful in studies related to vascular constriction and blood pressure regulation.

- Cell Signaling Pathways : The compound's ability to modulate cAMP levels suggests it may impact several intracellular signaling cascades.

Material Science

The unique properties of imidazolium compounds have led to their investigation in material science:

- Ionic Liquids : As a component of ionic liquids, it can be used in applications ranging from solvents for chemical reactions to electrolytes in batteries.

- Nanomaterials : Its reactivity allows for the modification of nanomaterials, enhancing their properties for various applications.

Case Study 1: Pharmacological Effects

A study examining the effects of this compound on cardiovascular function demonstrated its potential as a vasoconstrictor. In vitro experiments showed significant modulation of vascular smooth muscle contraction through alpha-adrenergic receptor activation.

Case Study 2: Material Development

Research into the use of this compound as a precursor for ionic liquids revealed its effectiveness in stabilizing nanoparticles during synthesis. The ionic nature of the compound facilitated better dispersion and stability of nanoparticles in various solvents.

Mecanismo De Acción

La naphazolina (nitrato) funciona estimulando los receptores alfa-adrenérgicos en las arteriolas, lo que provoca vasoconstricción y disminución de la congestión en el sitio de administración . Provoca la liberación de norepinefrina en los nervios simpáticos, que se une a los receptores alfa-adrenérgicos e induce la vasoconstricción .

Compuestos similares:

Oximetazolina: Otro derivado de imidazolina utilizado como descongestionante nasal.

Tetrahidroazolina: Se utiliza en colirios para aliviar el enrojecimiento.

Fenilefrina: Una amina simpaticomimética utilizada como descongestionante y vasopresor.

Singularidad: La naphazolina (nitrato) es única debido a su rápida aparición de acción y su doble uso en preparaciones tanto oculares como nasales. Su capacidad de actuar sobre los receptores adrenérgicos alfa-1 y alfa-2 la distingue de otros compuestos similares .

Comparación Con Compuestos Similares

Oxymetazoline: Another imidazoline derivative used as a nasal decongestant.

Tetrahydrozoline: Used in eye drops for redness relief.

Phenylephrine: A sympathomimetic amine used as a decongestant and vasopressor.

Uniqueness: Naphazoline (nitrate) is unique due to its rapid onset of action and its dual use in both ocular and nasal preparations. Its ability to act on both alpha-1 and alpha-2 adrenergic receptors distinguishes it from other similar compounds .

Actividad Biológica

4,5-Dihydro-2-(1-naphthylmethyl)-1H-imidazolium nitrate (CAS No. 10061-11-7) is a compound that belongs to the imidazole family, which is known for its diverse biological activities. This article aims to detail the biological activity of this specific compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features an imidazole ring, which is often associated with various pharmacological effects.

Antimicrobial Activity

Imidazole derivatives have been extensively studied for their antimicrobial properties. A study highlighted that compounds similar to this compound exhibited significant antibacterial activity against various strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| This compound | 20 | 15 |

| Ciprofloxacin | 28 | 4 |

| Streptomycin | 30 | 8 |

This table summarizes the antimicrobial efficacy where the compound demonstrates a competitive zone of inhibition compared to standard antibiotics like ciprofloxacin and streptomycin .

Anti-inflammatory Activity

Research indicates that imidazole derivatives possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α. In experimental models, compounds similar to this compound were shown to reduce inflammation markers significantly.

Case Study:

In a controlled study involving induced inflammation in mice, administration of the compound resulted in a marked decrease in inflammatory markers compared to the control group. This suggests potential therapeutic applications in treating inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Antibacterial Mechanism: Disruption of bacterial cell wall synthesis.

- Anti-inflammatory Mechanism: Inhibition of cytokine production and modulation of immune responses.

Propiedades

IUPAC Name |

2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2.HNO3/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;2-1(3)4/h1-7H,8-10H2,(H,15,16);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHXYMFVNNUHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863496 | |

| Record name | Naphthylmethyl-2-imidazoline nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5144-52-5, 10061-11-7 | |

| Record name | Naphazoline nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5144-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 4,5-dihydro-2-(1-naphthalenylmethyl)-, nitrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10061-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphazoline nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005144525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydro-2-(1-naphthylmethyl)-1H-imidazolium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010061117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthylmethyl-2-imidazoline nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-2-(1-naphthylmethyl)-1H-imidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Naphazoline nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHAZOLINE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC99GR1T5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.